molecular formula C7H17AuNS2-4 B14094106 (N,N-Diethyldithiocarbamato)dimethyl gold(III)

(N,N-Diethyldithiocarbamato)dimethyl gold(III)

Cat. No.: B14094106
M. Wt: 376.3 g/mol
InChI Key: VITAMKGJVSTWRT-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

(N,N-Diethyldithiocarbamato)dimethyl gold(III) is an organometallic compound that contains gold in its +3 oxidation stateIt is a yellow crystalline solid that is stable at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (N,N-Diethyldithiocarbamato)dimethyl gold(III) typically involves the reaction of chloroauric acid with sodium diethyldithiocarbamate. The reaction proceeds as follows:

Industrial Production Methods

In industrial settings, the production of (N,N-Diethyldithiocarbamato)dimethyl gold(III) may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which (N,N-Diethyldithiocarbamato)dimethyl gold(III) exerts its effects involves the interaction of the gold center with various molecular targets. The gold center can coordinate with different ligands, leading to the formation of new complexes. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(N,N-Diethyldithiocarbamato)dimethyl gold(III) is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. Its stability and ability to form various complexes make it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C7H17AuNS2-4

Molecular Weight

376.3 g/mol

IUPAC Name

carbanide;diethylaminomethanedithiolate;gold

InChI

InChI=1S/C5H13NS2.2CH3.Au/c1-3-6(4-2)5(7)8;;;/h5,7-8H,3-4H2,1-2H3;2*1H3;/q;2*-1;/p-2

InChI Key

VITAMKGJVSTWRT-UHFFFAOYSA-L

Canonical SMILES

[CH3-].[CH3-].CCN(CC)C([S-])[S-].[Au]

Origin of Product

United States

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